tert-butyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
tert-Butyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of a tert-butyl group and a fluorine atom in the structure of this compound makes it unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions .
Industrial Production Methods: Industrial production of biphenyl derivatives, including tert-butyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate, often involves scalable synthetic methodologies. These methods include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, used to facilitate reactions.
Solvents: Organic solvents like dioxane or tetrahydrofuran (THF) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted biphenyl derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds .
Biology and Medicine: In medicinal chemistry, biphenyl derivatives are explored for their potential therapeutic properties. They are investigated for their roles as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4’-tert-Butyl-2,2’-difluoro-[1,1’-biphenyl]: Another biphenyl derivative with similar structural features.
2-tert-Butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one: A compound with a different core structure but similar functional groups.
Uniqueness: tert-Butyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a tert-butyl group and a fluorine atom enhances its stability and reactivity compared to other biphenyl derivatives .
Properties
CAS No. |
2751614-76-1 |
---|---|
Molecular Formula |
C17H17FO2 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
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